Timegadine

Description

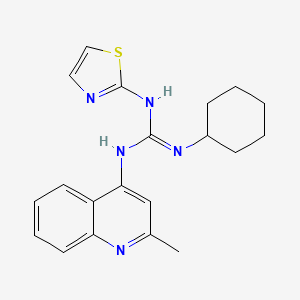

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVNITZYWXMWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221282 | |

| Record name | Timegadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-19-1 | |

| Record name | Timegadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timegadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timegadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timegadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMEGADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Timegadine: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a tri-substituted guanidine derivative with demonstrated anti-inflammatory properties. Initially investigated for the treatment of rheumatoid arthritis, its unique profile as a dual inhibitor of key enzymatic pathways in the inflammatory cascade sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular targets, relevant signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

The primary mechanism of action of this compound is the competitive inhibition of two major enzyme families involved in the metabolism of arachidonic acid: cyclooxygenases (COX) and lipoxygenases (LOX). By targeting these enzymes, this compound effectively reduces the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

Inhibition of Arachidonic Acid Release

A foundational aspect of this compound's action is its ability to inhibit the release of arachidonic acid from cellular phospholipids. This upstream action curtails the availability of the substrate for both COX and LOX pathways.

Cyclooxygenase (COX) Inhibition

This compound is a potent competitive inhibitor of cyclooxygenase, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. The inhibitory potency of this compound on COX activity has been shown to vary depending on the tissue and experimental conditions.

Lipoxygenase (LOX) Inhibition

In addition to its effects on the COX pathway, this compound also competitively inhibits lipoxygenase enzymes. These enzymes catalyze the introduction of oxygen into polyunsaturated fatty acids to produce hydroperoxy fatty acids, which are then converted to leukotrienes and other inflammatory mediators.

Quantitative Data on Inhibitory Activity

The following table summarizes the key in-vitro inhibitory concentrations (IC50) of this compound against its primary targets.

| Target Enzyme/Process | Cell/Tissue Type | IC50 Value | Reference |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | |

| Cyclooxygenase (COX) | Rat Brain | 20 µM | |

| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM | |

| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM | |

| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNs | 2.7 x 10⁻⁵ M (27 µM) | [1] |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound can be visualized through its intervention in the arachidonic acid signaling cascade.

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Experimental Protocols

The following methodologies are based on the key experiments that have elucidated the mechanism of action of this compound.

Cyclooxygenase and Lipoxygenase Inhibition Assays

-

Principle: These assays measure the enzymatic activity of COX and LOX in the presence and absence of this compound to determine its inhibitory potential.

-

Methodology (as inferred from published studies):

-

Enzyme Source: Homogenates of relevant tissues (e.g., washed rabbit platelets, rat brain) or purified enzymes are used.

-

Substrate: Radiolabeled arachidonic acid (e.g., [¹⁴C]-arachidonic acid) is typically used as the substrate.

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of this compound before the addition of the substrate.

-

Reaction: The enzymatic reaction is allowed to proceed for a defined period.

-

Product Separation: The reaction products (prostaglandins and leukotrienes) are separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled product is quantified using a scintillation counter or other appropriate detectors.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined.

-

References

Timegadine: A Technical Overview of its History, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timegadine is a tri-substituted guanidine derivative with a unique anti-inflammatory profile, distinguished by its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways. This document provides a comprehensive technical overview of the history, discovery, and pharmacological properties of this compound. It includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

This compound, also known by its code SR-1368 and chemical name N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine, emerged as a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its development was driven by the need for therapies that could offer broader control over the inflammatory cascade. This document details the scientific journey of this compound, from its discovery to its characterization as a dual inhibitor of key enzymes in the arachidonic acid cascade.

History and Discovery

While specific details regarding the initial discovery and the researchers involved are not extensively documented in the public domain, the emergence of this compound in the scientific literature dates back to the early 1980s. It was identified as a promising anti-inflammatory compound with a profile that differed from existing drugs.[2] The development and initial characterization studies appear to have been conducted by Leo Pharmaceutical Products, Denmark, as evidenced by their involvement in the analysis of this compound's metabolites in pharmacokinetic studies.[3] The unique guanidine structure of this compound sets it apart from the acidic nature of most NSAIDs.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the competitive inhibition of two key enzyme systems in the arachidonic acid metabolism pathway: cyclooxygenase (COX) and lipoxygenase.[4][5][6] This dual inhibition is a significant feature, as it allows for the simultaneous suppression of prostaglandins and leukotrienes, both of which are potent mediators of inflammation.

Signaling Pathway

The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade:

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Tissue/Cell Source | IC50 | Reference |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | [4] |

| Cyclooxygenase (COX) | Rat Brain | 20 µM | [4] |

| Cyclooxygenase (COX) | Platelets | 3.1 x 10⁻⁸ M | [6] |

| Lipoxygenase | Horse Platelet Homogenates (Cytosol) | 100 µM | [4] |

| Lipoxygenase | Washed Rabbit Platelets | 100 µM | [4] |

| Lipoxygenase | Rat Peritoneal PMNL | 4.1 x 10⁻⁵ M | [6] |

Table 2: Cellular Activity

| Cellular Process | Cell Type | IC50 | Reference |

| Arachidonic Acid Release | Rat Peritoneal PMNL & Rabbit Platelets | 2.7 x 10⁻⁵ M | [6] |

| Leukotriene B4 Formation | Rat Peritoneal PMNL | 2.0 x 10⁻⁵ M (for 50% inhibition) | [6] |

| Thromboxane B2 Formation | Platelets | 3.2 x 10⁻⁸ M (for 50% inhibition) | [6] |

| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M (for 50% inhibition) | [6] |

Preclinical and Clinical Studies

Preclinical Efficacy in Adjuvant Arthritis

In a rat model of adjuvant arthritis, daily oral doses of 10 to 30 mg/kg of this compound, initiated on the day of disease induction and continued for 28 days, significantly inhibited both primary and secondary lesions.[4] A short course of treatment around the time of adjuvant injection was also shown to prevent the development of secondary lesions.[2]

Clinical Trial in Rheumatoid Arthritis

A 24-week, randomized, double-blind, controlled trial compared this compound (500 mg/day) with naproxen (750 mg/day) in patients with active rheumatoid arthritis.[5] The this compound group showed significant improvements in biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[5] In contrast, only the Ritchie index improved in the naproxen group.[5]

An open-label, 24-week study with this compound (250 mg twice daily) in 31 patients with active rheumatoid arthritis also demonstrated significant improvements in subjective and objective clinical parameters, with a reduction in ESR and rheumatoid factor titre in a majority of seropositive patients.[7]

Experimental Protocols

Arachidonic Acid Release and Metabolism Assay

This protocol is based on the methodology described in studies investigating the effect of this compound on arachidonic acid metabolism.[6]

Methodology:

-

Cell Preparation:

-

Elicit and harvest peritoneal polymorphonuclear leukocytes (PMNLs) from rats following intraperitoneal injection of casein.

-

Isolate platelets from rabbit blood.

-

Pre-label both cell types by incubation with [1-¹⁴C]arachidonic acid to incorporate the radiolabel into cell membrane phospholipids.

-

-

Treatment and Stimulation:

-

Wash the pre-labelled cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

-

Induce the release and metabolism of arachidonic acid by stimulating PMNLs with the calcium ionophore A23187 and platelets with thrombin.

-

-

Analysis:

-

Terminate the reaction and extract the lipids from the cell suspension.

-

Separate the arachidonic acid and its metabolites (e.g., leukotriene B4, thromboxane B2, 12-HETE) using thin-layer chromatography or high-performance liquid chromatography.

-

Quantify the amount of radioactivity in the spots corresponding to the different metabolites to determine the inhibitory effect of this compound.

-

Pharmacokinetics and Metabolism

A study in healthy volunteers receiving 250 mg of this compound twice daily for 15 days found that steady-state serum concentrations were achieved between days 5 and 8.[3] The study also identified two metabolites, MI and MII. Concomitant administration of ibuprofen did not significantly affect the serum half-life of this compound but did reduce the maximum serum concentration and the area under the curve.[3]

Chemical Information

-

Chemical Name: 1-CYCLOHEXYL-2-(2-METHYL-4-QUINOLYL)-3-(2-THIAZOLYL)GUANIDINE[1]

-

Synonyms: SR-1368[1]

-

Molecular Formula: C₂₀H₂₃N₅S[8]

-

Molecular Weight: 365.51 g/mol [8]

Conclusion

This compound represents a significant development in anti-inflammatory therapy due to its dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This mechanism provides a broader spectrum of activity compared to traditional NSAIDs, which primarily target COX. The preclinical and clinical data suggest its potential as an effective agent in managing inflammatory conditions such as rheumatoid arthritis, with evidence suggesting disease-modifying properties.[5] The detailed pharmacological and mechanistic data presented in this guide offer a solid foundation for further research and development in the field of anti-inflammatory drug discovery. Further investigations into its synthesis, long-term safety, and efficacy in a wider range of inflammatory disorders are warranted.

References

- 1. GSRS [precision.fda.gov]

- 2. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of this compound and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple effects of a new anti-inflammatory agent, this compound, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compound: this compound (CHEMBL276368) - ChEMBL [ebi.ac.uk]

Timegadine (CAS Number: 71079-19-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine, with the Chemical Abstracts Service (CAS) number 71079-19-1, is a trisubstituted guanidine derivative that has been investigated for its anti-inflammatory and potential disease-modifying properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, pharmacology, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound is chemically identified as N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-2-thiazolylguanidine.[2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 71079-19-1 | [3] |

| Molecular Formula | C₂₀H₂₃N₅S | [4] |

| Molecular Weight | 365.5 g/mol | [4] |

| Synonyms | SR-1368 | [5] |

| Storage | 2-8℃ | [4] |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily centered around the modulation of inflammatory pathways. It is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase, key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[1][6]

The inhibitory effects of this compound on these enzymes have been quantified in various in vitro systems.

| Enzyme/System | IC₅₀ Value | Reference |

| Cyclo-oxygenase (washed rabbit platelets) | 5 nM | [6] |

| Cyclo-oxygenase (rat brain) | 20 µM | [6] |

| Lipo-oxygenase (horse platelet cytosol) | 100 µM | [6] |

| Lipo-oxygenase (washed rabbit platelets) | 100 µM | [6] |

Beyond its effects on arachidonic acid metabolism, there is evidence to suggest this compound's involvement in cyclic adenosine monophosphate (cAMP) signaling pathways. Some vasodilators exert their effects by increasing intracellular cAMP levels, which can occur through the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[7][8] While direct and potent inhibition of specific PDEs by this compound is not extensively documented in the available literature, its profile as a vasodilator suggests a potential influence on this pathway.[7]

Additionally, some guanidine derivatives have been studied for their activity at histamine receptors.[9] The histamine H2 receptor, in particular, is linked to the cAMP signaling pathway.[10]

Signaling Pathway Overview

The potential interplay of this compound's known inhibitory actions and its possible influence on cAMP signaling is depicted below.

Pharmacology and Pharmacokinetics

Studies in healthy volunteers have elucidated the pharmacokinetic profile of this compound. Following oral administration, steady-state serum concentrations are typically achieved within 5 to 8 days.[11]

| Parameter | Observation | Condition | Reference |

| Dosing Regimen | 250 mg tablet, twice daily | Multiple oral dosing in healthy volunteers | [11] |

| Time to Steady State | 5-8 days | Multiple oral dosing | [11] |

| Drug Interaction | Ibuprofen reduced Cmax, AUC, and Tmax of this compound | Concomitant administration | [11] |

| Hepatic Effects | No significant changes in serum liver enzymes or hepatic microsomal enzyme activity | Multiple oral dosing | [11] |

Preclinical and Clinical Studies

This compound has been evaluated in both preclinical models of inflammation and in clinical trials for rheumatoid arthritis.

In preclinical studies using adjuvant arthritic rats, this compound demonstrated significant anti-inflammatory effects. It inhibited both primary and secondary lesions, was effective in reducing the severity of established disease, and a short course of treatment at the time of adjuvant injection prevented the development of secondary lesions.[2]

Clinical trials in patients with active rheumatoid arthritis have shown that this compound can lead to significant improvements in both biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, and the number of swollen joints.[1] In a comparative study, this compound was found to be superior to naproxen in controlling disease activity.[1] Long-term open studies have also suggested its potential as a remissive drug.[12]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound on PDE enzymes. Specific assay conditions may vary depending on the PDE isoform and the detection method.

Methodology:

-

Reagent Preparation: Prepare solutions of the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and serial dilutions of this compound in an appropriate assay buffer.[13][14]

-

Reaction Setup: In a microplate, combine the PDE enzyme solution with the different concentrations of this compound or vehicle control.

-

Initiation: Start the enzymatic reaction by adding the cAMP or cGMP substrate to each well.[15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-60 minutes).[13][14]

-

Termination: Stop the reaction. This can be achieved by adding a broad-spectrum PDE inhibitor like IBMX, or by heat inactivation.[13][15]

-

Detection: Quantify the product of the reaction. This can be done through various methods:

-

Radioimmunoassay: Using radiolabeled substrates.[16]

-

Colorimetric/Luminescent Assays: These often involve a secondary enzymatic reaction that converts the 5'-AMP or 5'-GMP product into a detectable signal (e.g., quantifying the remaining ATP in a coupled kinase reaction or measuring released phosphate).[14][15][17][18]

-

-

Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.

cAMP Accumulation Assay (Representative Protocol)

This protocol outlines a general method to measure changes in intracellular cAMP levels in response to a test compound.

Methodology:

-

Cell Seeding: Plate cells (e.g., a cell line expressing a target Gs-coupled receptor) in a 96- or 384-well plate and culture until they reach the desired confluency.[19]

-

Compound Addition: Treat the cells with various concentrations of this compound in the presence of a PDE inhibitor (like IBMX) to prevent cAMP degradation.

-

Stimulation: Add a substance to stimulate cAMP production, such as forskolin (a direct activator of adenylyl cyclase) or a specific agonist for a Gs-coupled receptor.[20]

-

Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP accumulation.[20]

-

Cell Lysis: Add a lysis buffer to disrupt the cells and release the intracellular cAMP.[17]

-

Detection: Measure the cAMP concentration in the cell lysates. This is typically done using a competitive immunoassay format, such as:

-

ELISA: Where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.[17]

-

Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen®: These are bead-based proximity assays where a signal is generated based on the competition between cellular cAMP and a labeled cAMP analog.[19][21]

-

-

Data Analysis: Construct a standard curve using known cAMP concentrations. Use this curve to determine the cAMP levels in the experimental samples and evaluate the effect of this compound.

Toxicology and Safety

In clinical studies, the side effects of this compound were reported to be mainly gastrointestinal and allergic in nature, with allergic reactions being more frequent compared to naproxen.[1] During a 24-week open trial, five out of 31 patients were withdrawn from treatment due to the appearance of side effects.[12] Preclinical toxicology studies are essential to determine parameters such as the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.[22][23]

Conclusion

This compound is a compound with a well-defined anti-inflammatory profile, acting as a dual inhibitor of cyclooxygenase and lipoxygenase. Its clinical efficacy in rheumatoid arthritis suggests it may have disease-modifying properties. While its effects on the cAMP signaling pathway are less characterized, its vasodilator properties point to a potential interaction. The experimental protocols provided in this guide offer a starting point for further investigation into its mechanisms and potential therapeutic applications. As with any drug development candidate, a thorough evaluation of its safety and toxicology is paramount.

References

- 1. This compound: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound [myskinrecipes.com]

- 5. GSRS [precision.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of cimetidine on histamine atrial chronotropic receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The pharmacokinetics of this compound and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. promega.com [promega.com]

- 16. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclic AMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. cAMP-Glo™ Assay [promega.jp]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 21. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 22. Toxicology | MuriGenics [murigenics.com]

- 23. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

No Specific Research Found for "SR 1368" as an Anti-Inflammatory Agent

Initial investigations into the query yielded general information on inflammation, the mechanisms of various anti-inflammatory drugs, and research on other compounds. A subsequent, more targeted search for "SR 1368," "SR1368," and similar variations across scholarly databases failed to identify any specific molecule with this name being investigated for anti-inflammatory properties.

One clinical trial for the drug spesolimab was identified with an identifier containing "1368" (NCT05819398), but the compound itself is not referred to as "SR 1368." Additionally, a dietary supplement with "1368 mg" in its name was found, but this is a dosage amount and not the name of a specific research compound.

It is possible that "SR 1368" is an internal designation for a compound in early-stage development that has not yet been disclosed in public research, a misnomer, or a compound that is no longer under investigation.

Without access to specific research data on "SR 1368," it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of "SR 1368" or references to any existing publications would be necessary to proceed.

Timegadine's Inhibition of Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is an anti-inflammatory agent that exerts its effects through the modulation of the arachidonic acid (AA) metabolic cascade. Understanding the precise mechanisms of its inhibitory action is crucial for the development of novel therapeutics targeting inflammatory pathways. This technical guide provides an in-depth overview of this compound's interaction with the key enzymes of arachidonic acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.

Arachidonic acid is a polyunsaturated fatty acid that is a key precursor to a group of potent, short-acting signaling molecules called eicosanoids.[1][2] These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are pivotal in mediating inflammatory responses, pain, and fever.[3][4] The synthesis of these mediators is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[5][6] Once released, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[5][7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target these pathways, primarily by inhibiting the COX enzymes.[8][9]

The Arachidonic Acid Metabolic Pathway

The metabolism of arachidonic acid is a complex network of enzymatic reactions that produce a diverse array of bioactive lipids. The two main branches of this pathway are catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[8][10] PGH2 is an unstable intermediate that is further converted by specific synthases into various prostaglandins (e.g., PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[1][9] These molecules are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[3][4]

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs).[5][6] These are then converted to hydroxyeicosatetraenoic acids (HETEs) or leukotrienes.[5] For instance, 5-LOX initiates the synthesis of leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and vascular permeability.[2][11]

This compound's Mechanism of Inhibition

This compound demonstrates a multi-faceted inhibition of the arachidonic acid cascade. It has been shown to inhibit the initial release of arachidonic acid from membrane phospholipids and also directly inhibit the activity of both cyclooxygenase and lipoxygenase enzymes.[12] This dual action contributes to its anti-inflammatory properties.

The specific points of inhibition by this compound are:

-

Inhibition of Arachidonic Acid Release: this compound inhibits the release of arachidonic acid from polymorphonuclear leukocytes (PMNLs) and platelets.[12]

-

Inhibition of Lipoxygenase (LOX): It demonstrates inhibitory activity against lipoxygenase in PMNLs.[12]

-

Inhibition of Cyclooxygenase (COX): this compound is a potent inhibitor of cyclooxygenase in platelets.[12]

Quantitative Data on Inhibition

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for various steps and products of the arachidonic acid metabolic pathway. The following table summarizes these findings.

| Target/Product | Cell Type | IC50 (M) |

| Arachidonic Acid Release | PMNLs & Platelets | 2.7 x 10-5 |

| Lipoxygenase Activity | PMNLs | 4.1 x 10-5 |

| Cyclooxygenase Activity | Platelets | 3.1 x 10-8 |

| Leukotriene B4 Formation | PMNLs | 2.0 x 10-5 |

| Thromboxane B2 Formation | Platelets | 3.2 x 10-8 |

| 12-HETE Formation | Platelets | 4.9 x 10-5 |

| Data sourced from a study on casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNL) and rabbit platelets.[12] |

Experimental Protocols

The following is a detailed description of the methodologies used in key experiments to determine the inhibitory effects of this compound on arachidonic acid metabolism.[12]

Cell Preparation and Radiolabeling

-

Cell Source: Casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNLs) and rabbit platelets were used.

-

Radiolabeling: The cells were pre-labeled with [1-14C]arachidonic acid to allow for the tracking of its release and metabolism.

Induction of Arachidonic Acid Metabolism

-

PMNLs: Metabolism was induced by the calcium ionophore A23187.

-

Platelets: Metabolism was induced by thrombin.

Enzyme Inhibition Assay

-

Incubation: The pre-labeled cells were incubated with varying concentrations of this compound prior to the addition of the inducing agent (A23187 or thrombin).

-

Reaction Termination: The reaction was stopped after a specified time.

-

Extraction: The lipids, including unmetabolized arachidonic acid and its metabolites, were extracted from the reaction mixture.

Analysis of Arachidonic Acid Metabolites

-

Separation: The extracted lipids were separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled arachidonic acid and its various metabolites (leukotriene B4, thromboxane B2, 12-HETE) was quantified using a radiodetector.

-

IC50 Determination: The concentration of this compound that caused a 50% reduction in the release of arachidonic acid or the formation of a specific metabolite was determined as the IC50 value.

Conclusion

This compound exhibits a potent and multi-targeted inhibitory effect on the arachidonic acid metabolic pathway. Its ability to suppress the initial release of arachidonic acid, coupled with the direct inhibition of both cyclooxygenase and lipoxygenase, underscores its significant anti-inflammatory potential. The quantitative data reveal a particularly strong inhibition of cyclooxygenase in platelets, suggesting a profound impact on thromboxane synthesis. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and other novel anti-inflammatory compounds targeting the complex network of eicosanoid biosynthesis. This comprehensive understanding of this compound's mechanism of action is invaluable for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]

- 3. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple effects of a new anti-inflammatory agent, this compound, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Timegadine: A Technical Guide for Basic Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a guanidine derivative with a unique profile as an anti-inflammatory agent. Its mechanism of action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering a valuable tool for researchers investigating the complexities of inflammation. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative data from key studies, relevant experimental protocols, and its position within inflammatory signaling pathways.

Core Mechanism of Action

This compound's primary anti-inflammatory effect stems from its potent, competitive inhibition of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). By targeting both pathways, this compound effectively reduces the production of a broad spectrum of pro-inflammatory mediators, including prostaglandins and leukotrienes.

Quantitative Data

The following tables summarize the quantitative data on this compound's inhibitory activity and its effects in preclinical and clinical models of inflammation.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme/Process | System | IC50 Value | Reference |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | [1] |

| Cyclooxygenase (COX) | Rat Brain | 20 µM | [1] |

| Cyclooxygenase (COX) | Platelets | 3.1 x 10⁻⁸ M | [2] |

| Lipoxygenase (LOX) | Horse Platelet Cytosol | 100 µM | [1] |

| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM | [1] |

| Lipoxygenase (LOX) | Rat Peritoneal PMNLs | 4.1 x 10⁻⁵ M | [2] |

| Arachidonic Acid Release | Rat Peritoneal PMNLs & Rabbit Platelets | 2.7 x 10⁻⁵ M | [2] |

| Leukotriene B4 Formation | Rat Peritoneal PMNLs | 2.0 x 10⁻⁵ M (50% inhibition) | [2] |

| Thromboxane B2 Formation | Platelets | 3.2 x 10⁻⁸ M (50% inhibition) | [2] |

| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M (50% inhibition) | [2] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound in Animal Models

| Model | Species | Effect | Dosing | Reference |

| Adjuvant Arthritis | Rat | Inhibition of primary and secondary lesions | 10 to 30 mg/kg daily (oral) for 28 days | [1] |

| Carrageenan-induced Edema | Rat | Dose-dependent inhibition | Not specified | [3] |

| Nystatin-induced Edema | Rat | Dose-dependent inhibition | Not specified | [3] |

| Concanavalin A-induced Edema | Rat | Dose-dependent inhibition | Not specified | [3] |

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis

| Parameter | Study Design | Dosage | Key Findings | Reference |

| Clinical & Biochemical Markers | 24-week, open-label | 250 mg twice daily | Significant improvement in clinical parameters, significant decrease in ESR, reduction in rheumatoid factor titre in 65% of seropositive patients. | [4] |

| Comparison with Naproxen | 24-week, double-blind | 500 mg/day | Superior to naproxen in improving ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, number of swollen joints, pain, and general condition. | [5] |

Experimental Protocols

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays are fundamental to determining the inhibitory potential of a compound like this compound on the key enzymes of the arachidonic acid pathway.

Objective: To quantify the in vitro inhibition of COX and LOX enzymes by this compound.

General Methodology:

-

Enzyme Preparation: Purified COX-1, COX-2, or various LOX isoforms are used. These can be commercially sourced or prepared from appropriate tissues (e.g., platelets, neutrophils).

-

Reaction Mixture: A buffered solution is prepared containing the enzyme, a cofactor (such as hematin for COX), and the substrate (arachidonic acid or linoleic acid).

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid or a solvent to precipitate the protein.

-

Product Quantification: The enzymatic products (e.g., prostaglandins for COX, leukotrienes or HETEs for LOX) are quantified. This can be achieved through various methods, including:

-

Spectrophotometry: Measuring the absorbance of a chromogenic product.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies to detect the product.

-

High-Performance Liquid Chromatography (HPLC): Separating and quantifying the specific products.

-

Mass Spectrometry (MS): Providing high sensitivity and specificity for product identification and quantification.

-

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Specifics from this compound Literature:

-

Cell Systems Used: Casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNLs) and rabbit platelets were pre-labeled with [1-¹⁴C]arachidonic acid to study the effects on arachidonic acid release and metabolism.[2]

In Vivo Models of Inflammation

Objective: To assess the anti-inflammatory efficacy of this compound in a living organism.

Adjuvant Arthritis Model in Rats:

-

Induction: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the paw or base of the tail.

-

Treatment: this compound is administered orally at various doses, typically starting from the day of adjuvant injection and continuing for a set period (e.g., 28 days).

-

Assessment: The severity of arthritis is evaluated by measuring:

-

Paw volume: Measured using a plethysmometer.

-

Arthritic score: A visual scoring system based on the inflammation of the joints.

-

Body weight: Monitored throughout the study.

-

Biochemical markers: Blood samples are collected to measure inflammatory markers such as erythrocyte sedimentation rate (ESR), C-reactive protein, and leukocyte counts.

-

Histopathology: At the end of the study, joints are collected for histological examination to assess cartilage and bone destruction.

-

Signaling Pathways and Visualizations

The primary established mechanism of this compound is its direct inhibition of COX and LOX enzymes. There is currently no direct evidence in the available scientific literature to suggest that this compound modulates upstream signaling pathways such as the NF-κB or MAPK pathways. Therefore, the following diagrams focus on the arachidonic acid cascade and a general experimental workflow.

Caption: this compound's mechanism of action in the arachidonic acid pathway.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion for the Research Professional

This compound presents a compelling tool for inflammation research due to its dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This broad-spectrum inhibition of pro-inflammatory mediator synthesis makes it a valuable compound for studying inflammatory processes where both prostaglandins and leukotrienes play a significant role. The provided quantitative data and outlined experimental methodologies offer a solid foundation for incorporating this compound into basic and preclinical inflammation research. While its effects on major signaling cascades like NF-κB and MAPK are not currently documented, its well-defined mechanism at the level of the arachidonic acid cascade allows for targeted investigations into the downstream consequences of COX and LOX inhibition. Future research could explore the potential for this compound to indirectly influence these broader signaling networks as a consequence of its primary mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proceedings of the British Pharmacological Society. Bath, 9th-11th April 1986. Abstracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in treating conditions such as rheumatoid arthritis. A key mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation and other physiological processes. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response. This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2, which is essential for characterizing its pharmacological profile.

Data Presentation

The inhibitory activity of this compound against COX-1 and COX-2 is quantified by determining its half-maximal inhibitory concentration (IC50). The following table is designed to summarize the quantitative data obtained from the in vitro assays.

Note: Specific IC50 values for this compound against COX-1 and COX-2 were not found in the currently available literature. The values in the table below are placeholders and should be replaced with experimentally determined data.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | To be determined | To be determined | To be calculated |

| Celecoxib (Control) | ~82 | ~6.8 | ~12[1] |

| Ibuprofen (Control) | ~12 | ~80 | ~0.15[1] |

Signaling Pathway

The diagram below illustrates the cyclooxygenase pathway and the role of inhibitors.

Caption: Cyclooxygenase signaling pathway and points of inhibition by NSAIDs.

Experimental Protocols

This section details a representative protocol for an in vitro cyclooxygenase inhibition assay using a colorimetric method. This method measures the peroxidase activity of COX.

Objective:

To determine the IC50 values of this compound for ovine or human COX-1 and COX-2.

Materials and Reagents:

-

COX-1 and COX-2 enzymes (ovine or human)

-

Arachidonic acid (substrate)

-

Heme

-

Tris-HCl buffer (pH 8.0)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

This compound

-

Known COX inhibitors (e.g., Celecoxib, Ibuprofen) for positive controls

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 590-620 nm

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro COX inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare Tris-HCl buffer (e.g., 0.1 M, pH 8.0).

-

Reconstitute COX-1 and COX-2 enzymes in the buffer according to the manufacturer's instructions. Keep on ice.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare stock solutions of control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor) in DMSO and prepare serial dilutions.

-

Prepare arachidonic acid and TMPD solutions.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well in the specified order:

-

150 µL of assay buffer

-

10 µL of Heme

-

10 µL of COX-1 or COX-2 enzyme

-

-

Add 10 µL of the diluted this compound solution or control inhibitor to the appropriate wells. For the 100% activity control, add 10 µL of the vehicle (buffer with the same percentage of DMSO as the test compound wells). For the blank, add 10 µL of buffer.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the colorimetric substrate solution (TMPD) followed by 10 µL of arachidonic acid solution to all wells except the blank.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Measure the absorbance at a wavelength between 590 nm and 620 nm using a microplate reader.

-

-

Data Analysis:

-

Correct the absorbance readings by subtracting the absorbance of the blank from all other readings.

-

Calculate the percentage of COX inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the COX enzyme activity, by using non-linear regression analysis.

-

Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

-

Conclusion

This document provides a comprehensive framework for conducting an in vitro cyclooxygenase inhibition assay to characterize the activity of this compound. By following the detailed protocol and utilizing the provided templates for data presentation and visualization, researchers can effectively determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2. This information is crucial for understanding its mechanism of action and for its further development as a therapeutic agent.

References

Application Note: High-Throughput Lipoxygenase Activity Assay Using Timegadine

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that play a crucial role in the biosynthesis of potent inflammatory mediators.[1] These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid and linoleic acid, leading to the formation of hydroperoxy fatty acids.[1][2] In the arachidonic acid cascade, 5-lipoxygenase (5-LOX) is the key enzyme that initiates the synthesis of leukotrienes, which are heavily implicated in the pathophysiology of various inflammatory diseases such as asthma, rheumatoid arthritis, and cancer.[1][3] Consequently, inhibitors of the LOX pathway are valuable tools for both studying inflammatory processes and developing novel therapeutics.[3]

Timegadine is an anti-inflammatory agent that has been shown to inhibit lipoxygenase activity.[4] This application note provides a detailed protocol for measuring lipoxygenase activity using a spectrophotometric assay and for evaluating the inhibitory effects of this compound. The assay is based on the principle that the LOX-catalyzed formation of a hydroperoxide from a substrate like linoleic acid results in a conjugated diene system that can be monitored by the increase in absorbance at 234 nm.[5][6][7]

Signaling Pathway and Inhibition

The diagram below illustrates the initial steps of the 5-lipoxygenase pathway, a key target in inflammatory disease research, and the inhibitory action of compounds like this compound.

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and its inhibition by this compound.

Quantitative Data: this compound Inhibition

This compound has been demonstrated to inhibit multiple points in the arachidonic acid metabolism pathway. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in different cellular systems.[4]

| Target Process/Enzyme | Cell Type | IC50 Value |

| Arachidonic Acid Release | Rat PMNLs & Rabbit Platelets | 2.7 x 10⁻⁵ M (27 µM) |

| Lipoxygenase Activity | Rat PMNLs | 4.1 x 10⁻⁵ M (41 µM) |

| Leukotriene B4 Formation | Rat PMNLs | 2.0 x 10⁻⁵ M (20 µM) |

| 12-HETE Formation | Rabbit Platelets | 4.9 x 10⁻⁵ M (49 µM) |

| Cyclooxygenase (COX) Activity | Rabbit Platelets | 3.1 x 10⁻⁸ M (31 nM) |

Data sourced from Ahnfelt-Rønne & Arrigoni-Martelli (1982).[4]

Experimental Protocols

This section provides a detailed methodology for a spectrophotometric lipoxygenase activity assay adapted from established protocols.[5][6]

Materials and Reagents

-

Enzyme: Purified lipoxygenase (e.g., soybean LOX as a standard or lysate from cells/tissues).

-

Buffer: 50 mM Sodium Phosphate Buffer, pH 6.0.[5]

-

Substrate: 10 mM Sodium Linoleate stock solution.

-

Inhibitor: this compound stock solution (dissolved in a suitable solvent like DMSO).

-

Equipment:

-

UV-Vis Spectrophotometer or 96-well plate reader capable of measuring absorbance at 234 nm.

-

UV-transparent cuvettes or 96-well plates.

-

Pipettes and other standard laboratory equipment.

-

Reagent Preparation

50 mM Sodium Phosphate Buffer (pH 6.0) [5]

-

Prepare 0.2 M stock solutions of Sodium Phosphate Monobasic (NaH₂PO₄) and Sodium Phosphate Dibasic (Na₂HPO₄).

-

To create 200 mL of the buffer, mix 43.85 mL of 0.2 M monobasic solution with 6.15 mL of 0.2 M dibasic solution.

-

Add deionized water to a final volume of 200 mL.

-

Verify the pH is 6.0 and adjust if necessary.

10 mM Sodium Linoleate Substrate Stock [5][6]

-

In a light-protected flask (e.g., wrapped in aluminum foil), add 78 µL of linoleic acid and 90 µL of Tween-20 to 10 mL of boiled, distilled water.

-

Mix gently to avoid bubbles.

-

Slowly add 0.5 M NaOH dropwise until the solution becomes clear (approx. 100 µL).[5]

-

Transfer the solution to a 25 mL volumetric flask, protect it from light, and bring the final volume to 25 mL with deionized water.

-

Aliquot into amber microtubes and store at -20°C.[5]

Assay Workflow

The following diagram outlines the general workflow for conducting the LOX inhibition assay.

Caption: General experimental workflow for the lipoxygenase inhibition assay.

Spectrophotometric Assay Protocol

This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes as needed for cuvettes.

-

Plate Setup: Label wells for "Blank", "Control", and "this compound" concentrations.

-

Reagent Addition: Add the components in the following order:

| Component | Blank (µL) | Control (µL) | This compound Test (µL) |

| 50 mM Phosphate Buffer | 188 | 186 | As needed |

| This compound (or Vehicle) | - | 2 (Vehicle) | 2 (or variable vol.) |

| 10 mM Sodium Linoleate | 2 | 2 | 2 |

| Final Volume (pre-enzyme) | 190 | 190 | 190 |

-

Pre-incubation: Mix the plate gently and incubate at room temperature for 5-10 minutes to allow the inhibitor to interact with the substrate.

-

Reaction Initiation: Add 10 µL of the LOX enzyme solution to the "Control" and "this compound Test" wells. Do not add enzyme to the "Blank" well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes.[2][6]

Data Analysis

-

Calculate Reaction Rate (V₀):

-

Subtract the blank absorbance from all readings.

-

Plot Absorbance vs. Time for each well.

-

Determine the initial linear rate of the reaction (ΔAbs/min). This is V₀.

-

-

Calculate Percent Inhibition:

-

Use the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

-

Determine IC50 Value:

-

Plot % Inhibition against the logarithm of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition.

-

Caption: Logical diagram of enzyme inhibition in the LOX assay.

Disclaimer: This protocol serves as a guideline. Optimal conditions, including enzyme and substrate concentrations, may vary depending on the source of the lipoxygenase and should be determined empirically. For Research Use Only. Not for use in diagnostic procedures.

References

- 1. probiologists.com [probiologists.com]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple effects of a new anti-inflammatory agent, this compound, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxygenase activity determination [protocols.io]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

Developing Cell-Based Assays with Timegadine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine, a potent dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, presents a valuable tool for investigating the arachidonic acid cascade and its role in inflammation and other physiological processes. These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the inhibitory activity of this compound and similar compounds. The methodologies outlined herein are designed to be adaptable to various research needs, from basic scientific inquiry to high-throughput screening in drug discovery.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the activity of both COX and LOX enzymes. These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory mediators. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins and thromboxanes, while LOX enzymes catalyze the production of leukotrienes and lipoxins. By inhibiting both pathways, this compound effectively reduces the production of a broad spectrum of inflammatory molecules.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The IC50 values for this compound can vary depending on the specific enzyme isoform, cell type, and assay conditions.

| Parameter | Cell Type/Enzyme Source | IC50 Value |

| Cyclooxygenase (COX) Inhibition | ||

| Washed Rabbit Platelets | 5 nM | |

| Rat Brain | 20 µM | |

| Lipoxygenase (LOX) Inhibition | ||

| Horse Platelet Homogenates (Cytosol) | 100 µM | |

| Washed Rabbit Platelets | 100 µM |

Experimental Protocols

Cell-Based Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on COX activity in a cell-based system by measuring the production of Prostaglandin E2 (PGE2).

Materials:

-

Cell line expressing COX (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound

-

Arachidonic Acid (substrate)

-

PGE2 ELISA Kit

-

Cell lysis buffer

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known COX inhibitor). Incubate for 1 hour at 37°C.

-

Substrate Addition: Prepare a working solution of arachidonic acid in cell culture medium. Add 10 µL of the arachidonic acid solution to each well to a final concentration of 10 µM.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

PGE2 Measurement: Collect the cell culture supernatant. Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Lipoxygenase (LOX) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on 5-Lipoxygenase (5-LOX) activity in a cell-based system by measuring the production of Leukotriene B4 (LTB4).

Materials:

-

Cell line expressing 5-LOX (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype)

-

Cell culture medium (e.g., RPMI-1640)

-

This compound

-

Calcium Ionophore A23187 (stimulant)

-

LTB4 ELISA Kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Preparation: Isolate human neutrophils from fresh blood or differentiate HL-60 cells according to established protocols. Resuspend the cells in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Compound Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known 5-LOX inhibitor). Incubate for 15 minutes at 37°C.

-

Cell Stimulation: Add Calcium Ionophore A23187 to each well to a final concentration of 5 µM to stimulate LTB4 production.

-

Incubation: Incubate the plate for 15 minutes at 37°C.

-

LTB4 Measurement: Terminate the reaction by adding a suitable stop solution or by centrifugation to pellet the cells. Collect the supernatant and measure the LTB4 concentration using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of 5-LOX inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value as described for the COX inhibition assay.

Mandatory Visualizations

Caption: Arachidonic Acid Cascade and this compound Inhibition Pathway.

Caption: General Workflow for Cell-Based Inhibition Assay.

Timegadine Application Notes and Protocols for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine is a potent anti-inflammatory agent that has demonstrated significant efficacy in various preclinical animal models of inflammation. Its mechanism of action involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes. This unique dual-inhibitory profile suggests a broad spectrum of anti-inflammatory activity, potentially offering a superior therapeutic window compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that solely target COX enzymes.

These application notes provide a comprehensive overview of this compound dosage, experimental protocols, and its mechanism of action for use in animal studies, intended to guide researchers in their preclinical investigations.

Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, strain, age, and the desired therapeutic effect.

| Animal Model | Species | Route of Administration | Dosage Range | Study Focus | Reference |

| Adjuvant-Induced Arthritis | Rat | Oral | 10 - 30 mg/kg/day | Anti-inflammatory, anti-arthritic | [1] |

| Carrageenan-Induced Paw Edema | Rat | Oral | Dose-dependent inhibition | Acute anti-inflammatory | [1] |

| Nystatin-Induced Edema | Rat | Oral | Dose-dependent inhibition | Anti-inflammatory | [1] |

| Concanavalin A-Induced Edema | Rat | Oral | Dose-dependent inhibition | Anti-inflammatory | [1] |

Experimental Protocols

Detailed methodologies for key in vivo inflammatory models are provided below. These protocols are based on established scientific literature and can be adapted for the evaluation of this compound.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is a well-established method for inducing a chronic, systemic inflammatory condition that shares pathological features with human rheumatoid arthritis.

Materials:

-

This compound

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)[2][3]

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Male Lewis or Wistar rats (6-8 weeks old)

-

25-27 gauge needles and syringes

-

Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

-

Induction of Arthritis:

-

On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of FCA into the plantar surface of the right hind paw or at the base of the tail.[2][3]

-

A primary inflammatory response (paw swelling) will be observed in the injected paw within a few days.

-

Secondary, systemic arthritis will develop in the contralateral (non-injected) paw and other joints around day 10-14.

-

-

This compound Administration (Prophylactic Dosing):

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer this compound orally at the desired dosage (e.g., 10-30 mg/kg) once daily, starting from the day of adjuvant injection (Day 0) and continuing for the duration of the study (e.g., 21-28 days).[1]

-

A control group should receive the vehicle alone.

-

-

Assessment of Arthritis:

-

Measure the volume or thickness of both hind paws at regular intervals (e.g., daily or every other day) using a plethysmometer or calipers.

-

Arthritis can also be scored visually based on erythema, swelling, and joint deformity.

-

At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.

-

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute, localized inflammation, primarily mediated by prostaglandins and other inflammatory mediators.

Materials:

-

This compound

-

Vehicle for this compound

-

Male Sprague-Dawley or Wistar rats (150-200g)

-

27-30 gauge needles and syringes

-

Plethysmometer or calipers

Procedure:

-

This compound Administration:

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

The degree of swelling is calculated as the difference in paw volume/thickness between the pre- and post-carrageenan measurements.

-

The percentage inhibition of edema for the this compound-treated groups is calculated relative to the vehicle-treated control group.

-

Signaling Pathway and Experimental Workflow

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

This compound exerts its anti-inflammatory effects by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade. This dual inhibition prevents the synthesis of pro-inflammatory prostaglandins and leukotrienes.

References

- 1. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. Adjuvant-Induced Arthritis Model [chondrex.com]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Timegadine Pharmacokinetics and Metabolism in Rats: Application Notes and Protocols

Executive Summary

This document provides a framework for conducting and analyzing preclinical pharmacokinetic and metabolism studies of Timegadine in rats. Due to the limited availability of public domain data on the specific pharmacokinetics and metabolism of this compound in rats, this document presents generalized protocols and application notes based on standard industry practices for characterizing novel chemical entities. These guidelines are intended for researchers, scientists, and drug development professionals to generate the necessary data for this compound.

Introduction to this compound

This compound is a tri-substituted guanidine derivative that has demonstrated anti-inflammatory properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in a relevant preclinical species such as the rat is a critical step in its development as a potential therapeutic agent. The following sections outline the methodologies to elucidate the pharmacokinetic and metabolic profile of this compound in rats.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.

Materials:

-

This compound

-

Male Sprague-Dawley or Wistar rats (225-250 g)

-

Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)

-

Cannulas for blood collection (e.g., jugular vein cannulation)

-

Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical instrumentation (LC-MS/MS)

Experimental Workflow:

Caption: Experimental workflow for a rodent pharmacokinetic study.

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the study. For serial blood sampling, surgically implant a cannula in the jugular vein of each rat. Allow a recovery period of 2-3 days.

-

Dosing:

-

Divide rats into two groups: Intravenous (IV) and Oral (PO). A typical group size is n=3-5 rats.

-

Fast rats overnight before dosing.

-

IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group: Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters.

-

Data Presentation:

The following tables provide a template for summarizing the pharmacokinetic data that would be generated from such a study.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | Data to be generated | Data to be generated |

| Tmax (h) | Data to be generated | Data to be generated |

| AUC0-t (ngh/mL) | Data to be generated | Data to be generated |

| AUC0-inf (ngh/mL) | Data to be generated | Data to be generated |

| t1/2 (h) | Data to be generated | Data to be generated |

| CL (mL/min/kg) | Data to be generated | - |

| Vdss (L/kg) | Data to be generated | - |

| F (%) | - | Data to be generated |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

In Vitro Metabolism Study Protocol

This protocol outlines a typical experiment to investigate the metabolic stability and identify the metabolic pathways of this compound using rat liver microsomes.

Objective: To assess the in vitro metabolic stability of this compound and identify its primary metabolic pathways in a rat liver microsomal system.

Materials:

-

This compound

-

Rat Liver Microsomes (RLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS or high-resolution mass spectrometer (HRMS)

Experimental Workflow:

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Procedure:

-

Incubation:

-